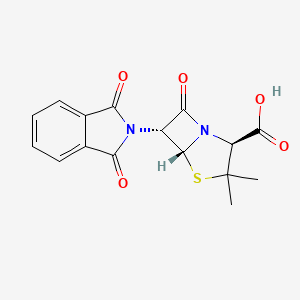
6-Phthalimidopenicillanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phthalimidopenicillanic acid is a derivative of penicillin, a well-known β-lactam antibiotic. This compound is characterized by the presence of a phthalimido group attached to the penicillanic acid nucleus. The phthalimido group provides enhanced stability to the β-lactam ring, making it a valuable intermediate in the synthesis of various penicillin derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phthalimidopenicillanic acid typically involves the reaction of 6-aminopenicillanic acid with phthalic anhydride. This reaction is carried out under mild conditions to ensure the integrity of the β-lactam ring. The reaction can be represented as follows:
6-aminopenicillanic acid+phthalic anhydride→6-Phthalimidopenicillanic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
6-Phthalimidopenicillanic acid undergoes various chemical reactions, including:
Hydrazinolysis: This reaction involves the cleavage of the phthalimido group using hydrazine, leading to the formation of 6-aminopenicillanic acid.
Substitution Reactions: The phthalimido group can be substituted with other functional groups to create new penicillin derivatives.
Common Reagents and Conditions
Hydrazine: Used in hydrazinolysis to remove the phthalimido group.
Acid Chlorides and Anhydrides: Used in substitution reactions to introduce new functional groups.
Major Products Formed
6-Aminopenicillanic Acid: Formed by hydrazinolysis of this compound.
Various Penicillin Derivatives: Formed by substitution reactions.
Aplicaciones Científicas De Investigación
6-Phthalimidopenicillanic acid is widely used in scientific research due to its stability and versatility. Some of its applications include:
Antibiotic Development: Used as an intermediate in the synthesis of new penicillin derivatives with improved antibacterial properties.
Biological Studies: Employed in studies investigating the mechanisms of β-lactam antibiotics.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The primary mechanism of action of 6-Phthalimidopenicillanic acid involves its conversion to 6-aminopenicillanic acid, which then acts as a precursor for various penicillin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopenicillanic Acid: The parent compound from which 6-Phthalimidopenicillanic acid is derived.
Phthalisoimido-penicillin Amide: Another derivative with similar stability but different reactivity.
Uniqueness
This compound is unique due to its enhanced stability provided by the phthalimido group. This stability allows it to undergo various chemical reactions that are otherwise impracticable with other penicillin derivatives .
Propiedades
Número CAS |
20425-27-8 |
|---|---|
Fórmula molecular |
C16H14N2O5S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-(1,3-dioxoisoindol-2-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-16(2)10(15(22)23)18-13(21)9(14(18)24-16)17-11(19)7-5-3-4-6-8(7)12(17)20/h3-6,9-10,14H,1-2H3,(H,22,23)/t9-,10+,14-/m1/s1 |
Clave InChI |
LNVKHOIUIPPOFH-ISTVAULSSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)

![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)




![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)



